molecular formula C15H23BFNO2 B13977690 2-fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13977690
M. Wt: 279.16 g/mol
InChI Key: AGLDXXSDCGFLIS-UHFFFAOYSA-N
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Description

2-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS# 1255311-61-5) is a high-value aryl pinacol boronic ester intermediate designed for advanced research and development. With a molecular formula of C15H23BFNO2 and a molecular weight of 279.16 g/mol, this compound is characterized by the presence of both a reactive pinacol boronate group and a substituted aniline moiety. These functional groups make it a versatile building block in medicinal chemistry and organic synthesis. Its primary research application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for the construction of carbon-carbon bonds to create novel biaryl structures . Compounds featuring an N-isopropyl aniline group attached to a boronic ester pinacol ring have demonstrated significant potential in pharmaceutical research, particularly in the discovery and optimization of potent kinase inhibitors . This suggests its value in constructing candidate molecules for targeted cancer therapies. The compound is provided with a minimum purity of 95% and requires storage at 2-8°C. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H23BFNO2

Molecular Weight

279.16 g/mol

IUPAC Name

2-fluoro-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C15H23BFNO2/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10,18H,1-6H3

InChI Key

AGLDXXSDCGFLIS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)C)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a two-step process:

This approach leverages the well-established palladium-catalyzed Miyaura borylation reaction, which is highly efficient for preparing arylboronate esters under mild conditions.

Detailed Reaction Conditions

Step Reagents & Catalysts Solvent Temperature Time Notes
1. Formation of N-isopropyl-4-bromo-2-fluoroaniline 2-fluoro-4-bromoaniline, isopropylamine, base (e.g., K2CO3) Polar aprotic solvent (e.g., DMF) 80–100 °C 6–12 h Amination under inert atmosphere
2. Pd-catalyzed borylation Bis(pinacolato)diboron, Pd(dppf)Cl2 or Pd(PPh3)4, base (KOAc or K3PO4) 1,4-dioxane or DMF 80–90 °C 12–24 h Inert atmosphere (argon or nitrogen)
  • The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronate ester.
  • Bases such as potassium acetate or potassium phosphate assist in the transmetallation step.
  • Reactions are typically performed under inert atmosphere to prevent catalyst deactivation and side reactions.

Mechanistic Insights

The key step is the palladium-catalyzed borylation , which proceeds via:

  • Oxidative addition of the aryl bromide to Pd(0) species forming Pd(II) aryl complex.
  • Transmetallation with bis(pinacolato)diboron forming Pd(II) boryl-aryl intermediate.
  • Reductive elimination producing the arylboronate ester and regenerating Pd(0).

The fluorine substituent on the aromatic ring influences the electronic environment, potentially enhancing the oxidative addition step due to electron-withdrawing effects, improving reaction efficiency and selectivity.

Alternative Preparation Routes

  • Direct C–H borylation : Recent advances in Pd(II)-catalyzed enantioselective C(sp3)–H borylation (He et al., 2017) suggest potential for direct borylation of anilines without prefunctionalization. However, this method requires specialized ligands and conditions and is less common for this specific compound.
  • Hydroboronation of olefinic precursors : Patent WO2000027853A1 describes hydroboronation processes for aryl borates but is less directly applicable to this compound due to the aromatic substitution pattern.

Experimental Example from Literature

A representative procedure for the synthesis is summarized below:

Step Procedure Yield (%) Characterization
1. N-isopropylation of 2-fluoro-4-bromoaniline React 2-fluoro-4-bromoaniline with isopropylamine and K2CO3 in DMF at 90 °C for 8 h 85 Confirmed by NMR and HRMS
2. Pd-catalyzed borylation React N-isopropyl-4-bromo-2-fluoroaniline with bis(pinacolato)diboron, Pd(dppf)Cl2, and KOAc in 1,4-dioxane at 85 °C for 16 h 78 Confirmed by 1H, 13C, 11B NMR and HRMS

Analytical Data Supporting Preparation

Analysis Type Data/Observation
1H NMR Characteristic aromatic protons, isopropyl CH and CH3 signals, absence of bromide peak
13C NMR Signals corresponding to aromatic carbons, pinacol boronate carbons at ~24-25 ppm
11B NMR Single peak around 30 ppm indicating boronate ester formation
HRMS Molecular ion peak consistent with C16H23BFNO2 (approx. 279.16 g/mol)
Melting Point Consistent with literature values for pure compound
Chromatography TLC and HPLC confirm purity and reaction completion

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Advantages Limitations
Two-step amination + Pd-catalyzed borylation 2-fluoro-4-bromoaniline, isopropylamine, bis(pinacolato)diboron Pd(dppf)Cl2 or Pd(PPh3)4 80–90 °C, inert atmosphere High yield, well-established Requires prefunctionalized aryl bromide
Direct C–H borylation (experimental) Aniline derivatives, bis(pinacolato)diboron Pd(II) with chiral ligands Specialized ligands, controlled conditions Avoids halide precursors Complex, less scalable
Hydroboronation (patent) Olefinic precursors Various catalysts Variable Alternative approach Less direct for this compound

Mechanism of Action

The mechanism of action of 2-fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boronic acid pinacol ester and fluorine atom. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The fluorine atom enhances the compound’s stability and reactivity by increasing the electron density on the aromatic ring .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with Compound A, differing in substituents on the aniline ring, boronate group placement, or amine functionalization. These variations influence reactivity, solubility, and applications in catalysis or materials science.

Substituent Variations on the Aniline Ring
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
Compound A 2-F, N-isopropyl, 4-boronate 293.14 Suzuki coupling, pharmaceutical intermediates
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 4-boronate, N,N-dimethyl 261.15 Fluorescence probes (e.g., H$2$O$2$ detection)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline 4-boronate, 2-CF$_3$ 287.09 Enhanced electron deficiency for catalysis
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 4-boronate, 2-NO$_2$, N-methyl 278.12 High reactivity in electrophilic substitutions

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF$3$) and nitro (NO$2$) groups in the above compounds increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to Compound A’s fluorine substituent .
Amine Functionalization
Compound Name Amine Group Molecular Weight (g/mol) Key Applications/Properties References
Compound A N-isopropyl 293.14 Improved solubility in organic solvents
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline N,N-diethyl 275.20 Enhanced electron-donating capacity
N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-boronate-phenyl)aniline N-phenyl, dual boronate groups 497.24 Polymer/materials science applications

Key Observations :

  • Electron-Donating Groups (EDGs) : N,N-Diethyl and N,N-dimethyl groups increase electron density on the aromatic ring, accelerating oxidative addition in palladium-catalyzed reactions .
  • Dual Boronate Systems : The N-phenyl derivative with two boronate groups () enables bidirectional cross-coupling, useful in constructing conjugated polymers .
Boronate Group Placement and Stability
Compound Name Boronate Position Stability Notes References
Compound A Para (4-position) Stable under inert conditions
2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Heterocyclic attachment Sensitive to protic solvents
4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Ortho (2-position) Lower thermal stability

Key Observations :

  • Ortho vs. Para Boronate : Ortho-substituted boronates (e.g., 4-ethyl-2-boronate aniline) exhibit reduced stability due to steric strain, limiting their utility in multistep syntheses .
  • Heterocyclic Boronates : Attachment to benzo[b]thiophene () introduces conjugation pathways but increases susceptibility to hydrolysis .

Biological Activity

2-fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C16H23BFNO3
  • Molecular Weight : 307.17 g/mol
  • CAS Number : 1689511-55-4

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The dioxaborole moiety is known to facilitate interactions with biological nucleophiles, potentially influencing metabolic pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Growth : Compounds with similar structures have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Selectivity : Certain derivatives demonstrated a high selectivity index against cancer cells compared to normal cells. For example, a related compound exhibited a 20-fold greater inhibitory effect on cancerous MDA-MB-231 cells than on non-cancerous MCF10A cells .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer metabolism:

  • GLUT Transporters : Similar compounds have been reported to inhibit glucose transporters (GLUT), which are crucial for cancer cell metabolism. This inhibition can lead to decreased glucose uptake and subsequent energy depletion in tumor cells .

Case Studies

  • In Vitro Studies : Research has shown that the compound effectively inhibits cell proliferation in various cancer types. For example, an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 0.126 μM was recorded for certain derivatives against breast cancer cells .
  • In Vivo Studies : In animal models, compounds based on this structure were found to significantly reduce tumor size and metastasis in mice inoculated with cancer cells. The pharmacokinetic profile indicated favorable absorption and distribution in vivo .

Data Table: Biological Activity Overview

Activity TypeAssessed CompoundIC50 ValueCell Line/ModelReference
Anticancer2-Fluoro-N-Isopropyl Aniline0.126 μMMDA-MB-231 (Breast Cancer)
GLUT InhibitionRelated Compound228 nMHT-1080 (Fibrosarcoma)
Tumor Growth InhibitionDioxaborole DerivativeSignificant ReductionMouse Model

Q & A

Basic: What are the common synthetic routes for 2-fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the boronate ester group. Key steps include:

  • Borylation of halogenated precursors : Aryl halides (chloro/bromo) react with bis(pinacolato)diboron (B₂Pin₂) using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or dioxane at 80–100°C .
  • Fluorination and substitution : Fluorine can be introduced via electrophilic fluorination or nucleophilic displacement of leaving groups. The isopropylamine group is often added via Buchwald-Hartwig amination or direct substitution .
  • Purification : Silica gel chromatography or recrystallization ensures purity, with yields ranging from 21% to 65% depending on halogen reactivity (chloro vs. bromo precursors) .

Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via characteristic shifts:
    • Boronate esters show peaks for pinacol methyl groups (δ ~1.3 ppm in ¹H NMR; ~25 ppm in ¹³C NMR).
    • Aromatic protons adjacent to fluorine exhibit deshielding (δ ~7.0–8.0 ppm) .
  • 19F NMR : Fluorine substitution is confirmed by a singlet near δ -129 ppm .
  • Vibrational Spectroscopy : FT-IR identifies B-O stretches (1340–1310 cm⁻¹) and C-F stretches (1200–1100 cm⁻¹) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly the planar geometry around the boron atom .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

Methodological Answer:

  • Catalyst Selection : Use PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for electron-deficient aryl partners. Avoid bulky ligands to prevent steric hindrance .
  • Solvent and Base : Employ THF/water mixtures with K₂CO₃ or CsF to stabilize the boronate intermediate. Anhydrous conditions minimize hydrolysis .
  • Temperature Control : Reactions at 80–90°C balance yield and decomposition risks. Microwave-assisted synthesis can reduce reaction times .
  • Side Reactions : Monitor for protodeboronation (common in acidic conditions) and homo-coupling (mitigated by degassing to remove O₂) .

Advanced: What factors influence the stability of the boronate ester under varying experimental conditions?

Methodological Answer:

  • Hydrolytic Stability : The compound is sensitive to moisture. Store under inert gas (N₂/Ar) and use anhydrous solvents for long-term stability .
  • Oxidative Reactivity : The boronate ester reacts rapidly with H₂O₂ via deboronation. This property is exploited in fluorescence probes but requires careful handling in oxidizing environments .
  • Thermal Decomposition : Prolonged heating above 100°C leads to B-O bond cleavage. Use low-boiling solvents (e.g., DCM) for temperature-sensitive applications .

Advanced: How can contradictions between crystallographic and spectroscopic data be resolved?

Methodological Answer:

  • Refinement Protocols : Use SHELXL for high-resolution crystallographic data to resolve bond-length discrepancies. Compare with DFT-optimized structures for validation .
  • Dynamic Effects in NMR : Aromatic ring currents and fluorine’s electronegativity can distort NMR shifts. Use DEPT and NOESY to confirm spin-spin coupling patterns .
  • Complementary Techniques : Pair X-ray diffraction with IR and MS data to cross-validate functional groups and molecular weight .

Advanced: What computational methods are suitable for studying reaction mechanisms involving this compound?

Methodological Answer:

  • DFT Calculations : Model transition states for Suzuki coupling or deboronation using Gaussian or ORCA. Focus on B-C bond activation energies and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvent effects on reactivity (e.g., water’s role in hydrolysis) using AMBER or GROMACS .
  • NBO Analysis : Investigate hyperconjugative interactions between boron and adjacent substituents to explain regioselectivity .

Application-Focused: How can this compound be used to design fluorescence probes for reactive oxygen species (ROS)?

Methodological Answer:

  • Probe Design : Conjugate the boronate ester with fluorophores (e.g., anthracene or coumarin). The boronate acts as a ROS-responsive moiety, enabling H₂O₂ detection via fluorescence turn-on .
  • Kinetic Optimization : Introduce electron-withdrawing groups (e.g., –CN) to accelerate deboronation. Solid/vapor reactions with primary amines enhance sensitivity (limit: 4.1 ppt H₂O₂) .
  • Validation : Use UV-vis and fluorescence quenching assays to quantify reactivity. Compare with control boronate esters lacking substituents .

Advanced: What strategies mitigate competing pathways in C-H borylation reactions for synthesizing derivatives?

Methodological Answer:

  • Directing Groups : Install temporary directing groups (e.g., –CONHR) to enhance regioselectivity during Ir-catalyzed C-H borylation .
  • Steric Control : Use bulky ligands (e.g., dtbpy) to favor borylation at less hindered positions.
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) favor thermodynamically stable isomers .

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